molecular formula C17H19N3O5 B11289283 7-hydroxy-2-methyl-5-(2,3,4-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

7-hydroxy-2-methyl-5-(2,3,4-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11289283
M. Wt: 345.3 g/mol
InChI Key: RKWAFIRPEBSYAZ-UHFFFAOYSA-N
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Description

2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core with a trimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves a multi-step process. One common method includes the condensation of a 3,4,5-trimethoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high-pressure and high-temperature conditions to accelerate the reaction rates. The final product is typically isolated through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular processes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by interacting with tubulin, a protein involved in cell division. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets such as heat shock proteins and kinases, further contributing to its anti-cancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

2-methyl-5-(2,3,4-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H19N3O5/c1-8-18-16-13(17(22)19-8)10(7-12(21)20-16)9-5-6-11(23-2)15(25-4)14(9)24-3/h5-6,10H,7H2,1-4H3,(H2,18,19,20,21,22)

InChI Key

RKWAFIRPEBSYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1

Origin of Product

United States

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